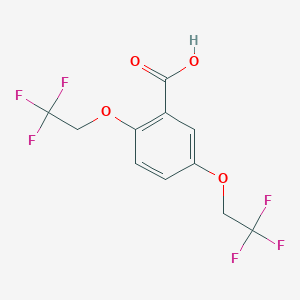

2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid

Vue d'ensemble

Description

2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid is a chemical compound with the molecular formula C11H8F6O4 and a molecular weight of 318.17 g/mol . It is known for its unique structure, which includes two trifluoroethoxy groups attached to a benzoic acid core. This compound is used in various scientific research applications due to its distinctive chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid can be synthesized through the reaction of 2,2,2-trifluoroethanol with 5-bromo-2-chlorobenzoic acid . The reaction typically involves the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid undergoes various chemical reactions, including:

Substitution Reactions: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Major Products Formed

Substitution: Various substituted benzoic acids depending on the substituent introduced.

Esterification: Esters of this compound.

Reduction: 2,5-bis(2,2,2-trifluoroethoxy)benzyl alcohol.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a crucial intermediate in the synthesis of several pharmaceuticals, particularly those targeting inflammatory diseases. Its unique chemical properties enhance bioavailability, making it an attractive candidate for drug formulation. A notable example is its role in the synthesis of Flecainide, an anti-arrhythmic agent.

Case Study: Flecainide Synthesis

The synthesis of Flecainide from this compound involves several steps:

- The compound is first transformed into 2,5-bis(2,2,2-trifluoroethoxy)acetophenone.

- Subsequent reactions yield Flecainide through acetylation and further modifications.

The efficiency of this process highlights the compound's significance in pharmaceutical chemistry .

Polymer Chemistry

Enhancing Material Properties

In polymer chemistry, this compound is utilized to formulate specialty polymers that exhibit enhanced thermal stability and chemical resistance. These properties are particularly valuable in industries such as automotive and electronics.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Typical Applications | Automotive coatings, Electronics |

Fluorinated Compounds Research

Unique Material Characteristics

Research involving fluorinated compounds often focuses on their low surface energy and high chemical resistance. This compound plays a significant role in developing coatings and surface treatments that leverage these properties.

Case Study: Coatings Development

Studies have demonstrated that incorporating this compound into coating formulations results in surfaces that repel water and resist dirt accumulation. Such characteristics are essential for applications in various sectors including construction and automotive industries.

Environmental Science

Greener Chemistry Practices

In environmental science, this compound contributes to the development of environmentally friendly solvents and surfactants. These advancements aim to reduce the ecological footprint of chemical processes.

Impact Assessment

The use of this compound in formulating greener solvents has led to reduced volatile organic compounds (VOCs) emissions during industrial processes. This shift aligns with global sustainability goals aimed at minimizing environmental impact.

Analytical Chemistry

Reagent in Analytical Techniques

The compound serves as a reagent in various analytical techniques crucial for detecting and quantifying other substances. Its role is vital for quality control in manufacturing processes.

Application Examples

- Used in chromatographic methods to separate complex mixtures.

- Acts as a standard reference material for calibration purposes.

Mécanisme D'action

The mechanism of action of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid is primarily related to its ability to interact with specific molecular targets. The trifluoroethoxy groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,5-bis(2,2,2-trifluoroethoxy)benzyl Alcohol: A reduced form of the acid with similar structural features.

2,5-bis(2,2,2-trifluoroethoxy)benzoate Esters: Ester derivatives with varying alkyl groups.

5-Bromo-2-chlorobenzoic Acid: A precursor used in the synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid.

Uniqueness

This compound is unique due to the presence of two trifluoroethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable in various research and industrial applications .

Activité Biologique

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a fluorinated organic compound that has garnered interest for its potential biological activities. This article delves into the compound's mechanisms of action, biochemical properties, and its applications in medicinal chemistry, particularly focusing on its anti-cancer and anti-diabetic properties.

Chemical Structure and Properties

The chemical structure of this compound features two trifluoroethoxy groups attached to a benzoic acid backbone. This unique arrangement enhances its lipophilicity and may influence its interaction with biological targets.

Target Interactions

Research indicates that compounds similar to this compound interact with various proteins and enzymes in biological systems. The hydrophobic nature of the trifluoroethoxy groups likely facilitates these interactions through hydrophobic bonding.

Biochemical Pathways

The compound may influence several biochemical pathways. For instance, it has been observed to modulate cell signaling pathways and gene expression, which can lead to significant cellular effects .

Anti-Cancer Properties

A study evaluating the anti-cancer effects of derivatives of this compound demonstrated significant cytotoxicity against various cancer cell lines. The compounds exhibited IC50 values indicating effective inhibition of cell viability:

| Compound | IC50 (µM) | % Cell Death |

|---|---|---|

| 5b | 10.14 | 51.58 |

| 5d | 8.141 | 50.12 |

| 5m | 10.48 | 53.65 |

These results were further validated through colony formation assays and TUNEL assays that confirmed the induction of apoptosis in glioblastoma cells .

Anti-Diabetic Activity

In vivo studies using genetically modified Drosophila melanogaster models indicate that certain derivatives of this compound significantly lower glucose levels, suggesting potential applications in diabetes management. The compounds demonstrated improved efficacy compared to other tested agents .

Pharmacokinetics and Bioavailability

The molecular weight of 318.17 g/mol suggests that this compound may possess favorable bioavailability characteristics. Its structural features enhance solubility and absorption in biological systems .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 3,5-dihydroxybenzoic acid with trifluoroethanol under acidic conditions. This compound serves as a precursor for various derivatives that exhibit enhanced biological activities .

Case Studies

-

Anti-Cancer Efficacy : In a controlled laboratory setting, compounds derived from this compound were tested against glioblastoma cells. The results indicated significant DNA damage leading to apoptosis.

"The presence of the bis trifluoro ethoxy group significantly enhances the cytotoxic effects against cancer cells" .

-

Diabetes Management : Research involving Drosophila models highlighted the potential of these compounds to regulate glucose levels effectively.

"The compounds lowered glucose levels significantly in the tested model" .

Propriétés

IUPAC Name |

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F6O4/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGYLCZBZKRYQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371111 | |

| Record name | 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35480-52-5 | |

| Record name | 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35480-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035480525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID4JP01L3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid in battery technology?

A1: Research indicates that this compound shows promise as an electrolyte additive for lithium metal batteries (LMBs), specifically with LiNi0.8Co0.1Mn0.1O2 (NCM811) cathodes []. When added to the carbonate electrolyte, it forms a protective film on both the cathode and anode, enhancing battery performance and longevity. This film improves structural stability, prevents unwanted side reactions, and enables denser lithium deposition, ultimately contributing to higher capacity retention and Coulomb efficiency [].

Q2: How is this compound synthesized?

A2: Two main synthesis routes for this compound have been reported:

- From 2,5-bis(2,2,2-trifluoroethoxy)acetophenone: This method involves reacting 2,5-bis(2,2,2-trifluoroethoxy)acetophenone with hypochlorite to yield the desired acid []. This process is considered cost-effective and is utilized in the synthesis of the anti-arrhythmic drug 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide [].

- From this compound chloride: This alternative approach reacts this compound chloride with 2-(aminomethyl)pyridine []. This method offers advantages in terms of yield and cost-effectiveness for producing the anti-arrhythmic agent 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.